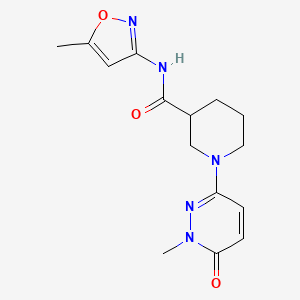

![molecular formula C6H4N4O B2448627 3H-pyrido[3,2-d][1,2,3]triazin-4-one CAS No. 37962-89-3](/img/structure/B2448627.png)

3H-pyrido[3,2-d][1,2,3]triazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

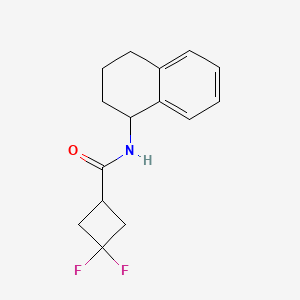

The 3H-pyrido[3,2-d][1,2,3]triazin-4-one ring is a synthetically important molecular platform for a variety of chemical transformations . It’s a key component in the synthesis of various compounds, including potential herbicides . The molecule contains a total of 18 atoms, including 5 Hydrogen atoms, 7 Carbon atoms, 4 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom .

Synthesis Analysis

The synthesis of3H-pyrido[3,2-d][1,2,3]triazin-4-one involves a thermal opening of a cycle following the [4+2]-cycloaddition reaction with a number of pyridine derivatives and quinoline . This method is effective for the synthesis of the 6H-naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline-6,9,14-trione system . Molecular Structure Analysis

The3H-pyrido[3,2-d][1,2,3]triazin-4-one molecule contains a total of 19 bonds, including 14 non-Hydrogen bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine . Chemical Reactions Analysis

The3H-pyrido[3,2-d][1,2,3]triazin-4-one molecule is involved in a variety of chemical reactions. For instance, it participates in the thermal opening of the [1,2,3]triazin-4(3H)-one nucleus . The probable mechanism of thermolysis of anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-trione in the presence of pyridines is realized through an azetidinone intermediate with the formation of iminoketene via intermediates . Physical And Chemical Properties Analysis

The3H-pyrido[3,2-d][1,2,3]triazin-4-one molecule has a symmetrical shape in the 3D space . The charged surface area descriptors suggest that the positive charge distributed over a large surface area may enhance the activity . Molecular field probes reflect that increase in steric volume and positively charged surface area may enhance the herbicidal activity .

Mécanisme D'action

The 3H-pyrido[3,2-d][1,2,3]triazin-4-one molecule is a potential herbicide that inhibits protoporphyrinogen oxidase (PPO) by binding with a hydrophobic pocket of the enzyme formed by some nonpolar amino acid residues . For better PPO inhibitory activity, there should be a balance between the electrophilic and nucleophilic characters of the inhibitors .

Propriétés

IUPAC Name |

3H-pyrido[3,2-d]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O/c11-6-5-4(8-10-9-6)2-1-3-7-5/h1-3H,(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWKCMCCJSAUDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NN=N2)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-pyrido[3,2-d][1,2,3]triazin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B2448546.png)

![Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2448550.png)

![N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2448563.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2448566.png)